1-Phenyl-2-piperazin-1-ylethanone dihydrochloride
Description
Historical Context and Significance of Piperazine-Containing Compounds in Drug Discovery
The journey of piperazine (B1678402) in medicine began with its use as a solvent for uric acid. chemeurope.com Its therapeutic potential was more clearly established in 1953 when it was introduced as an anthelmintic agent for treating roundworm and pinworm infections. chemeurope.comdrugbank.com The mechanism of action for its anthelmintic properties involves paralyzing the parasites, which allows the host to expel them. chemeurope.comtaylorandfrancis.com This is achieved through its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in helminths. wikipedia.org
The versatility of the piperazine scaffold quickly became apparent to medicinal chemists. nih.gov The six-membered ring containing two opposing nitrogen atoms provides a unique combination of properties. nih.gov These include a large polar surface area, relative structural rigidity, and the capacity to act as hydrogen bond donors and acceptors. nih.gov Such characteristics often lead to improved water solubility and favorable pharmacokinetic profiles, such as enhanced oral bioavailability. nih.govtandfonline.com
The chemical reactivity of the piperazine ring allows it to be readily incorporated into more complex molecular structures, serving as a linker between different pharmacophores or as a central scaffold for building new bioactive compounds. tandfonline.comtandfonline.com This has led to the development of a wide array of drugs containing the piperazine moiety across various therapeutic areas. nih.gov Many noteworthy drugs feature a piperazine ring as a core component of their molecular structure. wikipedia.org The adaptability of the piperazine nucleus has made it a "privileged scaffold" in drug design, meaning it is a recurring structural motif in successful drugs. nih.gov
The broad pharmacological significance of piperazine derivatives is extensive, with compounds exhibiting a wide range of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neurotropic effects. nih.govwisdomlib.orgnih.gov The ability to easily modify the piperazine structure has allowed researchers to fine-tune the pharmacological activity of these compounds for specific therapeutic targets. nih.gov
Structural Features and Core Chemical Identity of 1-Phenyl-2-piperazin-1-ylethanone Dihydrochloride (B599025)
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is characterized by a specific arrangement of its constituent chemical groups. The core structure consists of a piperazine ring, which is a six-membered heterocycle with two nitrogen atoms at opposite positions. One of these nitrogen atoms is attached to an ethanone (B97240) group, which in turn is bonded to a phenyl group. The "dihydrochloride" designation indicates that the compound is a salt, with two molecules of hydrogen chloride associated with the basic nitrogen atoms of the piperazine ring. This salt formation is often employed to improve the solubility and stability of the compound.
The key structural features are:
Phenyl Group: A six-carbon aromatic ring that can participate in various intermolecular interactions.
Ethanone Linker: A two-carbon chain with a carbonyl group, connecting the phenyl and piperazine moieties.
Piperazine Ring: A central heterocyclic scaffold with two nitrogen atoms, providing basicity and opportunities for further chemical modification.
Below is a data table summarizing the core chemical identity of this compound.
| Property | Value |
| CAS Number | 109608-71-1 biosynth.com |
| Molecular Formula | C₁₂H₁₈Cl₂N₂O biosynth.com |
| Molecular Weight | 277.19 g/mol biosynth.com |
| Synonyms | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride biosynth.com |
Overview of Research Trajectories for Piperazin-1-ylethanone Scaffolds
The piperazin-1-ylethanone scaffold, as exemplified by 1-Phenyl-2-piperazin-1-ylethanone, has been a focal point of various research endeavors in medicinal chemistry. The inherent structural features of this scaffold allow for systematic modifications to explore its potential against a range of biological targets.
One significant area of research involves the synthesis of novel derivatives and their evaluation for various pharmacological activities. For instance, derivatives of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone have been synthesized and tested for their antifungal and antibacterial properties. researchgate.net In these studies, different aromatic acid chlorides were coupled with the piperazine moiety to create a library of compounds, with some showing promising antimicrobial activity. researchgate.net
Another research trajectory focuses on the development of agents targeting specific cellular receptors. For example, a derivative, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), has been synthesized and evaluated as a potential PET radiotracer for imaging tumors that express sigma-1 receptors. rsc.orgrsc.org Docking studies indicated that this compound has a good affinity for the sigma-1 receptor, and subsequent in vitro studies confirmed its binding to cancer cell lines. rsc.orgrsc.org
Furthermore, the piperazin-1-ylethanone scaffold has been utilized in the synthesis of intermediates for creating more complex pharmaceutical agents. For example, 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is a piperazine derivative that serves as a building block in the synthesis of compounds with potential cardiotonic, neurotropic, or anti-inflammatory activities. nih.gov Similarly, 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287) is another derivative with potential applications as a starting material in the pharmaceutical and agrochemical industries. nih.gov
The research on arylpiperazine derivatives, a class that includes the phenylpiperazin-1-ylethanone scaffold, has also shown potential in the development of anticancer agents. mdpi.com Structure-activity relationship (SAR) studies on these compounds have explored how different substitutions on the phenyl ring and the piperazine moiety can influence their cytotoxic activities against various cancer cell lines. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAPLOTJCBGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630362 | |
| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41298-98-0, 109608-71-1 | |
| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 Phenyl 2 Piperazin 1 Ylethanone Scaffolds
Classical Synthetic Routes to 1-Phenyl-2-piperazin-1-ylethanone Dihydrochloride (B599025) and Precursors
The traditional synthesis of 1-phenyl-2-piperazin-1-ylethanone dihydrochloride typically involves the formation of the core piperazin-1-ylethanone structure through well-established reactions, followed by conversion to the dihydrochloride salt.
Nucleophilic Substitution Reactions for Piperazin-1-ylethanone Core Formation
A primary and widely employed method for constructing the 1-phenyl-2-piperazin-1-ylethanone scaffold is the nucleophilic substitution reaction between an α-haloacetophenone and piperazine (B1678402). The most common precursors for this reaction are 2-bromo-1-phenylethanone or 2-chloro-1-phenylethanone. In this reaction, the secondary amine groups of piperazine act as nucleophiles, attacking the electrophilic carbon atom bearing the halogen, thus displacing the halide and forming a new carbon-nitrogen bond.
A significant challenge in this synthesis is controlling the selectivity of the reaction to favor mono-substitution. Piperazine, having two reactive secondary amine groups, can readily undergo di-substitution, leading to the formation of 1,4-bis(phenacyl)piperazine. To mitigate this, an excess of piperazine is often used to statistically favor the mono-alkylation product. Alternatively, protecting one of the piperazine nitrogens with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for selective mono-alkylation, followed by a deprotection step.
The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile, and may be performed in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrohalic acid formed during the reaction. The resulting free base, 1-phenyl-2-piperazin-1-ylethanone, can then be isolated and purified. Conversion to the dihydrochloride salt is achieved by treating the free base with an excess of hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ether, leading to the precipitation of the salt.
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 2-Chloro-1-phenylethanone, Piperazine | Triethylamine, Dichloromethane | Room Temperature, 2 hours | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287) | Not specified |
| 1-Phenylpiperazine (B188723) hydrochloride, Chloroacetyl chloride | Triethylamine, Dichloromethane | 0 °C to Room Temperature | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | Not specified nih.gov |
This table presents data for a closely related analogue, illustrating the general reaction conditions.
Acylation and Alkylation Strategies in Piperazine Ring Functionalization
Functionalization of the piperazine ring is a key strategy for creating derivatives of the 1-phenyl-2-piperazin-1-ylethanone scaffold. This can be achieved through acylation or alkylation of the unsubstituted secondary amine of the core structure.
Acylation: Acylation involves the reaction of 1-phenyl-2-piperazin-1-ylethanone with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base. This reaction forms an amide linkage at the N-4 position of the piperazine ring. This approach is useful for introducing a wide variety of functional groups to the molecule.
Alkylation: Alkylation introduces an alkyl group to the N-4 position of the piperazine ring. This is typically achieved by reacting the core molecule with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). Reductive amination is another important alkylation method, where the piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond.
| Substrate | Reagent | Conditions | Product |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 1-bromo-2-fluoroethane, K2CO3 | Acetonitrile, reflux, 12h | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone rsc.org |
| Phenylpiperazine derivative | Alkyl halides, K2CO3 | DMF | N-alkylated phenylpiperazine derivative nih.gov |
| N-Acetylpiperazine | Alkyl bromide, K2CO3 | DMF, reflux | N-alkyl-N'-acetylpiperazine researchgate.net |
This table illustrates general alkylation strategies on related piperazine-containing scaffolds.
Modern and Green Chemistry Approaches in Piperazin-1-ylethanone Synthesis
In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of modern techniques such as microwave-assisted synthesis and the use of catalysts to improve yield and selectivity in the synthesis of piperazin-1-ylethanone derivatives.
Microwave-Assisted Synthetic Procedures for Related Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of piperazine-containing compounds, microwave-assisted methods have been successfully applied. For instance, the synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone was achieved in significantly less time (8 minutes) with a high yield (94%) under microwave irradiation compared to conventional heating. While a specific microwave-assisted synthesis for 1-phenyl-2-piperazin-1-ylethanone is not detailed in the provided search results, the successful application of this technology to similar structures suggests its potential for the rapid and efficient synthesis of the title compound and its derivatives.
Catalytic Methods for Enhanced Yield and Selectivity
Catalytic methods play a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of piperazine derivatives, various catalytic systems have been developed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of N-aryl piperazines, which can be precursors to more complex structures. These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand.
In the context of green chemistry, the development of reusable and environmentally benign catalysts is a key area of research. For example, a highly efficient and reusable nanocatalyst, hercynite sulfaguanidine-SA, has been reported for the green synthesis of 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives. The use of such catalysts can minimize waste and reduce the environmental impact of the synthesis. Furthermore, visible-light photoredox catalysis has been explored as a mild and green alternative for the synthesis of piperazines.
Derivatization Strategies for Structural Modification of 1-Phenyl-2-piperazin-1-ylethanone
The 1-phenyl-2-piperazin-1-ylethanone scaffold offers multiple sites for structural modification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The primary points for derivatization are the secondary amine of the piperazine ring and the phenyl group.
As discussed in section 2.1.2, the N-4 position of the piperazine ring is readily functionalized through acylation and alkylation reactions. This allows for the introduction of a wide range of substituents, which can modulate the physicochemical properties and biological activity of the molecule.
The phenyl ring can also be modified to explore the effects of different substituents on activity. This can be achieved by starting with a substituted 2-halo-1-phenylethanone precursor. For example, using a 2-bromo-1-(4-chlorophenyl)ethanone in the initial nucleophilic substitution reaction would result in a derivative with a chlorine atom on the phenyl ring. A variety of substituted phenyl precursors are commercially available or can be synthesized, allowing for the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring.
Substitutions on the Phenyl Moiety
Modifications to the phenyl ring of the 1-phenyl-2-piperazin-1-ylethanone scaffold are typically achieved by introducing various substituents, which can significantly influence the molecule's electronic and steric properties. A common strategy involves the N-arylation of a piperazine derivative, where the aryl group already contains the desired substituents.
One prominent example involves the synthesis of hydroxylated derivatives. The compound 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone serves as a key intermediate for further functionalization. rsc.orgresearchgate.netnih.gov This intermediate can be prepared and then used in subsequent reactions. For instance, the hydroxyl group offers a reactive site for etherification. Research has shown the successful O-alkylation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with fluoroethyltosylate to produce fluorinated analogues like 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone. rsc.org This specific modification is of interest in the development of radiotracers, where the introduction of a fluorine atom (such as 18F) is required. rsc.orgrsc.org
The general synthetic approach often begins with the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the substituted N-phenylpiperazine ring. nih.gov This substituted phenylpiperazine can then be acylated to introduce the ethanone (B97240) moiety. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on highly activated, substituted aryl halides can be employed to form the N-aryl bond. googleapis.com
| Starting Material | Reagent(s) | Resulting Substitution on Phenyl Ring | Reference |
| 1-(4-Hydroxyphenyl)piperazine | Acetic anhydride | 4-Hydroxyphenyl | researchgate.netnih.gov |
| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | [18F]fluoroethyltosylate, NaOH, DMSO | 4-(2-[18F]fluoroethoxy)phenyl | rsc.org |
| 2-Fluoro-4-methylaniline | Acetyl chloride, Chlorosulfonic acid, etc. | 2-Fluoro-4-methyl-5-(alkyl/aryl)sulfanylphenyl | nih.gov |
| 1,2-difluorobenzene | 2,4-dimethylthiophenol, piperazine, NaH | 2-(2,4-Dimethyl-phenylsulfanyl)-phenyl | googleapis.com |
Modifications of the Ethanone Linker
The ethanone linker is a critical component of the scaffold, and its modification can lead to significant changes in the molecule's conformation and chemical properties. The primary sites for transformation are the carbonyl group (C=O) and the adjacent methylene (B1212753) group (-CH2-).
A fundamental modification of the ethanone linker is the reduction of the carbonyl group to a secondary alcohol. This transformation converts the ketone into a chiral hydroxyl group, introducing a stereocenter into the molecule. An example of this is the synthesis of 1-phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol from the corresponding ethanone precursor. sigmaaldrich.com This reduction changes the planarity and electronic nature of the linker, which can impact biological interactions.
Further reactions could potentially target the alpha-carbon (the methylene group adjacent to the carbonyl). While not extensively detailed in the provided context for this specific scaffold, standard organic chemistry methodologies suggest possibilities for alpha-halogenation followed by nucleophilic substitution to introduce a variety of functional groups at this position.
| Original Scaffold Feature | Transformation | Reagents (Example) | Modified Linker Structure | Reference |
| Ethanone (C=O) | Reduction | Sodium borohydride (B1222165) (NaBH4) or similar reducing agents | Ethanol (-CH(OH)-) | sigmaaldrich.com |
Functionalization of the Piperazine Ring Nitrogens
The two nitrogen atoms of the piperazine ring offer numerous opportunities for functionalization, making it a cornerstone for generating molecular diversity. In the 1-phenyl-2-piperazin-1-ylethanone scaffold, one nitrogen (N1) is typically acylated as part of the ethanone linker, while the other (N4) is often substituted with a phenyl group.
The synthesis of the core scaffold itself involves key functionalization steps. A common method is the reaction of a pre-formed N-substituted piperazine (like 1-phenylpiperazine) with a 2-halo-acetophenone or, more directly, with chloroacetyl chloride. nih.govresearchgate.net This reaction forms the amide bond of the ethanone linker by acylating the N1 nitrogen of the piperazine.
Once the basic scaffold is assembled, the N4 nitrogen (if not already part of the desired final structure) can be the site of further modifications. N-arylation is a common transformation, often accomplished through methods like the Buchwald-Hartwig coupling or Ullmann condensation, which form a carbon-nitrogen bond between the piperazine and an aryl halide. nih.gov
Furthermore, the N4 nitrogen can be functionalized with a wide variety of groups. Studies on related piperazine derivatives have demonstrated the introduction of diverse substituents, including alkyl, benzyl (B1604629), and various heterocyclic moieties. nih.govnih.gov For example, N-substitution has been achieved by reacting the piperazine with different indole-containing fragments, connected via methylene or amide linkers. nih.gov These modifications are crucial for exploring the structure-activity relationships of these compounds.
| Nitrogen Position | Type of Functionalization | Example Reagent(s) | Resulting N-Substituent | Reference |
| N1 | Acylation | Chloroacetyl chloride | Acetyl (-COCH2Cl) | nih.govresearchgate.net |
| N4 | Arylation | Substituted aryl halide, Palladium or Copper catalyst | Substituted Phenyl | nih.gov |
| N4 | Alkylation | Alkyl halides, K2CO3 | Alkyl groups | nih.gov |
| N4 | Benzylation | Substituted benzyl halides, K2CO3 | Substituted Benzyl | nih.gov |
| N4 | Heterocyclic Acylation/Alkylation | Indole-2-carboxylic acid, HATU | Indole-2-carboxamide | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 1 Phenyl 2 Piperazin 1 Ylethanone Dihydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for a detailed mapping of the molecular framework.
In ¹H NMR analysis of 1-Phenyl-2-piperazin-1-ylethanone Dihydrochloride (B599025), the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the proton environments. The dihydrochloride form influences the chemical shifts, particularly of the protons on the piperazine (B1678402) ring, due to the protonation of the nitrogen atoms.
The expected ¹H NMR spectrum would feature distinct signals corresponding to the phenyl group, the methylene (B1212753) bridge, and the piperazine ring. Protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons adjacent to the carbonyl group are expected to appear as a singlet, while the protons on the piperazine ring would likely show complex multiplets due to protonation and coupling with each other. For instance, in related phenylpiperazine derivatives, the protons of the piperazine ring often show signals between 2.9 and 3.2 ppm. mdpi.com
Table 1: Predicted ¹H NMR Spectral Data for 1-Phenyl-2-piperazin-1-ylethanone Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl (aromatic) | 7.20 - 7.60 | Multiplet | 5H |
| Methylene (-CO-CH₂-) | 3.50 - 3.80 | Singlet | 2H |
| Piperazine (-CH₂-N-) | 2.80 - 3.20 | Multiplet | 8H |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's bonding environment.
For 1-Phenyl-2-piperazin-1-ylethanone, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically above 190 ppm. The aromatic carbons of the phenyl group will resonate in the 120-140 ppm range. The aliphatic carbons, which include the methylene carbon and the four carbons of the piperazine ring, will appear in the upfield region of the spectrum. In similar structures, aliphatic carbons attached to nitrogen atoms are observed at chemical shifts between 48 and 70 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for 1-Phenyl-2-piperazin-1-ylethanone Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Phenyl (quaternary) | 135 - 145 |
| Phenyl (CH) | 125 - 135 |
| Methylene (-CO-CH₂-) | 65 - 75 |
| Piperazine (-CH₂-) | 45 - 55 |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can also be used to deduce structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 1-Phenyl-2-piperazin-1-ylethanone. In ESI-MS, the analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula of the free base is C₁₂H₁₆N₂O, the expected molecular weight is approximately 204.27 g/mol . lookchem.comappchemical.com The ESI-MS spectrum would therefore be expected to show a base peak at an m/z of approximately 205. This technique is commonly used for the analysis of piperazine derivatives in various matrices. semanticscholar.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For 1-Phenyl-2-piperazin-1-ylethanone, HRMS would be used to confirm the elemental composition of C₁₂H₁₆N₂O. The theoretical exact mass of the protonated molecule [C₁₂H₁₇N₂O]⁺ would be calculated and compared to the experimentally measured mass, providing definitive confirmation of the compound's identity. This method is frequently applied in the characterization of novel piperazine-containing compounds to support structural assignments made by NMR. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 1-Phenyl-2-piperazin-1-ylethanone, GC-MS would be primarily employed for the analysis of its metabolites in biological samples, such as urine. semanticscholar.orgnih.gov The parent compound and its metabolites would first be separated based on their boiling points and interaction with the GC column, and then identified by their unique mass spectra.
The analysis of piperazine derivatives by GC-MS often requires a derivatization step to increase their volatility and thermal stability. The mass spectrometer fragments the eluted compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint, allowing for the identification of metabolites by comparing the spectra to libraries or known standards. Studies on related designer piperazines have successfully used GC-MS to detect and quantify these substances and their metabolites in urine specimens. semanticscholar.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for determining the purity of a sample and confirming the identity of a compound by providing information about its molecular weight and fragmentation pattern.
For 1-Phenyl-2-piperazin-1-ylethanone, LC-MS analysis would be employed to separate the compound from any potential impurities, starting materials, or by-products from its synthesis. The retention time (RT) in the chromatogram would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).
Following separation, the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would typically result in the observation of the protonated molecule [M+H]⁺. The theoretical exact mass of the free base, 1-Phenyl-2-piperazin-1-ylethanone (C₁₂H₁₆N₂O), is 204.1263 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 205.1336.
Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions. While specific experimental LC-MS data for 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is not widely available in published literature, the expected fragmentation would involve the cleavage of the bonds within the piperazine ring and the ethyl-phenyl-ketone moiety.
Table 1: Predicted LC-MS Data for 1-Phenyl-2-piperazin-1-ylethanone
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O |
| Monoisotopic Mass | 204.1263 u |
| [M+H]⁺ (m/z) | 205.1336 |
| [M+Na]⁺ (m/z) | 227.1155 |
| [M+K]⁺ (m/z) | 243.0894 |
Note: The values in this table are theoretical predictions and await experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
In the IR spectrum of this compound, several characteristic absorption bands would be expected. The presence of the carbonyl group (C=O) of the ketone is typically one of the most prominent features, appearing as a strong absorption band in the region of 1680-1700 cm⁻¹. The aromatic phenyl group would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The piperazine ring would show C-N stretching vibrations, typically in the 1000-1350 cm⁻¹ range. As a dihydrochloride salt, the N-H stretching vibrations of the protonated amine groups would be expected to appear as a broad band in the 2400-3000 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium salt) | 2400-3000 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ketone) | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| C-N Stretch | 1000-1350 | Medium |
Note: These are general ranges for the expected functional groups. The precise wavenumbers can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
To date, the crystal structure of this compound has not been reported in the publicly accessible scientific literature. However, analysis of structurally similar compounds, such as other phenylpiperazine derivatives, suggests that the piperazine ring would likely adopt a chair conformation, which is its most stable arrangement. The relative orientation of the phenyl group and the piperazine ring would be a key conformational feature.
A hypothetical crystallographic study would provide the following data:
Table 3: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | e.g., C=O, C-N, C-C |
| Bond Angles (°) | e.g., O=C-C, C-N-C |
| Torsion Angles (°) | Describing the conformation |
| Conformation of Piperazine Ring | Likely a chair conformation |
Note: The data in this table is hypothetical and would require experimental determination through single-crystal X-ray diffraction analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity.
For this compound (C₁₂H₁₈Cl₂N₂O), the theoretical elemental composition can be calculated based on its molecular weight of 277.19 g/mol .
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical % |
|---|---|
| Carbon (C) | 51.99 |
| Hydrogen (H) | 6.55 |
| Chlorine (Cl) | 25.58 |
| Nitrogen (N) | 10.11 |
| Oxygen (O) | 5.77 |
Experimental determination of the elemental composition would involve the combustion of a small, precisely weighed sample of the compound. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the percentages of C, H, and N can be calculated. A close agreement between the experimental and theoretical values (typically within ±0.4%) would provide strong evidence for the compound's identity and purity.
Structure Activity Relationships Sar and Rational Design of 1 Phenyl 2 Piperazin 1 Ylethanone Derivatives
Impact of Substituents on Phenyl Ring on Biological Activities and Potency
Research has shown that the electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role. Electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), can modulate the electron density of the phenyl ring, potentially enhancing interactions with the target protein. mdpi.comyoutube.com For instance, studies on certain arylpiperazine derivatives have demonstrated that the introduction of electron-withdrawing groups can decrease binding to specific receptors like the 5-HT(1A) and D(2A) receptors. nih.gov In one study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the addition of a cyano (-CN) group, a strong electron-withdrawing substituent, altered the electron density of the phenyl ring, forcing it to adopt a different and more favorable binding pose within the DNA-binding domain of FOXM1. mdpi.com Conversely, electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can also influence activity, sometimes enhancing it, depending on the specific biological target. nih.gov
The position of the substituent (ortho, meta, or para) is also a key determinant of activity. nih.gov SAR studies on some arylpiperazine derivatives indicated that ortho-substituted phenyl groups led to moderate to strong cytotoxic activities against LNCaP cancer cells and potent antagonistic activity against the androgen receptor (AR). mdpi.com In other series, para-substitution with electron-withdrawing groups was found to significantly reduce activity at both 5-HT(1A) and D(2A) receptors. nih.gov For certain inhibitors of monoamine oxidases, electron-withdrawing para-substituents increased the potency of MAO A inhibition, while having little effect on MAO B inhibition. nih.gov The steric bulk of the substituent can also impact how the molecule fits into the binding pocket of a receptor or enzyme. researchgate.net
| Compound Series | Phenyl Ring Substituent | Position | Effect on Biological Activity | Target/Assay |
| Arylpiperazine Derivatives | Various | Ortho | Moderate to strong cytotoxic activity and AR antagonism. mdpi.com | LNCaP cells, Androgen Receptor (AR) |
| Coumarin-linked Arylpiperazines | Electron-withdrawing groups | Para | Strongly reduced binding affinity. nih.gov | 5-HT(1A) and D(2A) Receptors |
| Phenylcyclopropylamines | Electron-withdrawing groups (e.g., -Cl) | Para | Increased potency of inhibition. nih.gov | Monoamine Oxidase A (MAO A) |
| Thieno[2,3-b]pyridines | Cyano (-CN) and Chloro (-Cl) | Ortho/Para | Altered binding mode, decreased FOXM1 expression. mdpi.com | FOXM1 DNA-binding domain |
| Arylpiperazine Derivatives | Electron-donating vs. electron-withdrawing groups | Para | No significant difference in effects on cell survival. mdpi.com | DU145 cancer cells |
Influence of Linker Modifications on Target Affinity and Selectivity
The ethanone (B97240) linker connecting the phenyl ring and the piperazine (B1678402) moiety is not merely a spacer but an active contributor to the molecule's interaction with its target. Modifications to this linker, including changes in its length, rigidity, and composition, can profoundly affect target affinity and selectivity.
Studies on long-chain arylpiperazines have explored the impact of modifying the spacer's structure by introducing flexible pentamethylene and hexamethylene chains, as well as more rigid m- and p-xylyl moieties. nih.gov In one series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, elongating the alkyl linker generally improved selectivity for σ₁ receptors over 5-HT(2B) receptors. While the ethanone linker provides a certain degree of conformational flexibility, introducing more rigid or flexible elements can optimize the orientation of the terminal aromatic rings for better interaction with the receptor binding sites. For some receptor targets, a more constrained linker may lock the molecule into a bioactive conformation, thereby increasing affinity. Conversely, a more flexible linker might be necessary to allow the molecule to adapt to the specific topology of other binding sites. nih.gov These modifications highlight the importance of the linker in fine-tuning the spatial relationship between the key pharmacophoric elements.
Role of Piperazine Ring Conformation and Substitution Patterns
The piperazine ring is a cornerstone of the molecular scaffold, and its conformational properties and substitution patterns are pivotal for biological activity. nih.gov The piperazine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can influence receptor interaction. The two nitrogen atoms within the ring are key features, often serving as hydrogen bond acceptors or as points for substitution to modulate physicochemical properties like solubility and bioavailability. dntb.gov.uaresearchgate.net
Substitutions on the piperazine ring carbons or nitrogens can dramatically alter the compound's pharmacological profile. nih.govnih.gov For example, SAR studies have revealed that substituents on the piperazine unit are important for the inhibitory activity of certain anticancer agents. nih.gov In some cases, leaving the piperazine ring unsubstituted is better for activity against certain cancer cell lines, while in other contexts, adding specific groups enhances potency. nih.gov The introduction of a chiral center by substituting on the piperazine ring can lead to stereoisomers with distinct selectivity for different receptor subtypes. Furthermore, the nature of the substituent, whether it is a small alkyl group, a bulky aromatic moiety, or a polar group, dictates the interaction with specific subpockets within the target binding site, thereby influencing both affinity and selectivity. nih.govnih.gov
Identification of Key Pharmacophoric Features for Receptor/Enzyme Interactions
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. patsnap.comnih.gov For the 1-Phenyl-2-piperazin-1-ylethanone class and related arylpiperazines, several key pharmacophoric features have been identified.
A typical pharmacophore model for these derivatives includes:
An aromatic ring: This feature, represented by the phenyl group, often engages in hydrophobic or π-π stacking interactions within the receptor's binding pocket. mdpi.com
A basic nitrogen atom: One of the nitrogen atoms in the piperazine ring is typically protonated at physiological pH and can form crucial ionic or hydrogen bond interactions with acidic residues (like aspartic acid) in the target protein. unina.it
Hydrophobic regions: Besides the primary phenyl ring, other parts of the molecule, including substituents, can contribute to hydrophobic interactions that anchor the ligand in the binding site. mdpi.com
Hydrogen bond acceptors/donors: The carbonyl oxygen of the ethanone linker and the second nitrogen of the piperazine ring can act as hydrogen bond acceptors, forming stabilizing connections with the target. sapub.org
The spatial relationship between these features is critical. The ethanone linker, for instance, dictates the distance and orientation between the phenyl ring and the basic nitrogen, which must be optimal for fitting into the target site. unina.it Structure-based pharmacophore models, derived from ligand-target crystal structures, can directly map these interaction points, guiding the rational design of new, more potent inhibitors. nih.gov
Development of Second-Generation Analogs Based on SAR Insights
The culmination of detailed SAR studies is the rational design of second-generation analogs with improved properties. mdpi.comnih.gov By understanding which substituents on the phenyl ring enhance potency, how linker modifications affect selectivity, and what features of the piperazine ring are crucial for binding, medicinal chemists can design new molecules with a higher probability of success. researchgate.netnih.gov
For example, if SAR studies reveal that a small, electron-withdrawing group at the para-position of the phenyl ring and a methyl group on the piperazine ring lead to the highest affinity, these features will be incorporated into new designs. This knowledge-based approach was used in the development of novel phenylahistin (B1241939) derivatives as microtubule inhibitors, where SAR insights guided the introduction of specific groups to improve activity. nih.gov Similarly, the rational design of 1,2-benzothiazine derivatives was based on incorporating differentially substituted phenylpiperazines to target topoisomerase II. mdpi.comnih.gov This iterative process of design, synthesis, and testing, informed by SAR, allows for the fine-tuning of molecular architecture to achieve desired therapeutic profiles, such as increased potency, enhanced selectivity, and better drug-like properties.
Computational Chemistry and Molecular Modeling Studies Applied to 1 Phenyl 2 Piperazin 1 Ylethanone Systems
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of the 1-Phenyl-2-piperazin-1-ylethanone scaffold, molecular docking studies have been instrumental in elucidating potential mechanisms of action.
Research on related phenylpiperazine derivatives has shown their potential to interact with various biological targets, including DNA topoisomerase II and G-protein coupled receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govresearchgate.net For instance, docking simulations have revealed that phenylpiperazine moieties can bind to the DNA-Topo II complex, suggesting a potential application in anticancer agent design. nih.gov These studies typically involve preparing the three-dimensional structures of both the ligand and the target protein and then using a scoring function to rank the possible binding poses based on their predicted binding affinity.
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the target. These interactions are fundamental to the stability of the ligand-protein complex and are key determinants of a compound's biological activity. For phenylpiperazine-containing compounds, several types of non-covalent interactions are consistently observed.
Hydrogen Bonding: The piperazine (B1678402) ring contains two nitrogen atoms which can act as hydrogen bond acceptors. nih.gov Furthermore, the carbonyl oxygen of the ethanone (B97240) moiety is a potent hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues such as aspartic acid, serine, and histidine in the active site of a protein. nih.govresearchgate.net
π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This type of interaction, where the aromatic rings are stacked parallel to each other, adds to the stability of the complex. The centroid distance between interacting rings is a key parameter in evaluating the strength of this interaction. nih.gov
| Interaction Type | Potential Interacting Groups on Compound | Typical Interacting Amino Acid Residues |
| Hydrogen Bonding | Piperazine Nitrogens, Carbonyl Oxygen | Asp, Ser, His, Tyr |
| Hydrophobic Interactions | Phenyl Ring, Ethyl Linker | Phe, Trp, Tyr, Val, Leu |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnih.govdergipark.org.tr For 1-Phenyl-2-piperazin-1-ylethanone systems, DFT calculations can provide a detailed understanding of the molecule's reactivity and electronic distribution. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better mimic physiological conditions. nih.govdergipark.org.tr DFT methods, such as B3LYP, are commonly used to determine partial charges on atoms, which can help in understanding intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like 1-Phenyl-2-piperazin-1-ylethanone, MEP analysis would likely show negative potential regions around the carbonyl oxygen and the nitrogen atoms of the piperazine ring, identifying them as sites for potential hydrogen bonding and electrophilic interaction. mdpi.comnih.gov Such analysis can distinguish between active and inactive compounds by highlighting differences in their electrostatic potential landscapes, which can influence their initial orientation and binding to a receptor. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. libretexts.org
By calculating the HOMO and LUMO for 1-Phenyl-2-piperazin-1-ylethanone, researchers can predict its chemical reactivity and the sites most likely to be involved in chemical reactions. mdpi.com The distribution of these frontier orbitals across the molecule indicates the probable locations for electron donation (HOMO) and acceptance (LUMO), providing insights into its interaction with biological targets. libretexts.orgresearchgate.net
| Computational Method | Information Gained for 1-Phenyl-2-piperazin-1-ylethanone |
| DFT Calculations | Optimized geometry, electronic structure, partial charges, reactivity |
| MEP Analysis | Identification of electrophilic and nucleophilic sites, prediction of hydrogen bonding locations |
| FMO Theory (HOMO/LUMO) | Prediction of chemical reactivity, electron-donating/accepting capabilities |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govmdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the ligand-binding site of a protein (structure-based). nih.gov
For the 1-Phenyl-2-piperazin-1-ylethanone scaffold, a pharmacophore model could be constructed featuring a hydrophobic/aromatic group (the phenyl ring), a hydrogen bond acceptor (the carbonyl oxygen), and additional features corresponding to the piperazine ring. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com This process, known as virtual screening, is a time and cost-effective method for identifying new lead compounds for drug development. mdpi.comrsc.org
| Pharmacophore Feature | Corresponding Moiety in 1-Phenyl-2-piperazin-1-ylethanone |
| Aromatic/Hydrophobic | Phenyl group |
| Hydrogen Bond Acceptor | Carbonyl Oxygen |
| Hydrogen Bond Acceptor/Positive Ionizable | Piperazine Nitrogens |
Homology Modeling of Target Proteins for Structure-Based Drug Design
Structure-based drug design, which includes methods like molecular docking, relies on the availability of a three-dimensional structure of the target protein. nih.gov However, for many proteins, an experimentally determined structure (via X-ray crystallography or NMR spectroscopy) is not available. In such cases, homology modeling can be employed to build a theoretical 3D model of the protein. nih.govnih.gov
This method is based on the principle that proteins with similar sequences will have similar three-dimensional structures. nih.gov The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on the template's structure. nih.gov If the biological target of 1-Phenyl-2-piperazin-1-ylethanone were a protein with an unknown structure, homology modeling would be a crucial first step in enabling structure-based design and optimization of new ligands. nih.gov
Future Perspectives and Research Directions for 1 Phenyl 2 Piperazin 1 Ylethanone Dihydrochloride in Drug Discovery
Exploration of Novel Biological Targets for Piperazin-1-ylethanone Scaffolds
The versatility of the 1-phenyl-2-piperazin-1-ylethanone scaffold allows for its interaction with a wide range of biological targets, extending beyond its traditionally recognized activities. Future research will likely focus on exploring novel targets to address unmet medical needs.
One promising area of investigation is the targeting of sigma receptors. The sigma-1 receptor, for instance, is overexpressed in various cancer cells, making it a viable target for both therapeutic and diagnostic applications. nih.govrsc.orgnih.govrsc.org Derivatives of the piperazin-1-ylethanone scaffold have shown a high affinity for the sigma-1 receptor. nih.govrsc.orgnih.govrsc.org For example, a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), has demonstrated good affinity for the sigma-1 receptor, comparable to clinically evaluated radiopharmaceuticals. nih.govrsc.orgnih.govrsc.org In vitro cell binding studies and small animal PET/CT imaging have shown significant tumor uptake, indicating the potential of these scaffolds in cancer imaging and therapy. nih.govrsc.org
Another novel target for this class of compounds is monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. nih.govresearchgate.net MAGL is an attractive therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammation. nih.govresearchgate.net A phenyl(piperazin-1-yl)methanone derivative has been identified as a reversible inhibitor of MAGL, exhibiting an IC50 of 6.1 µM. nih.govresearchgate.net This derivative also showed promising antiproliferative activity against breast and ovarian cancer cell lines. nih.govresearchgate.net
Furthermore, derivatives of this scaffold have been investigated for their potential as antipsychotics by targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT receptors. nih.gov The exploration of these and other novel biological targets will continue to be a key research direction.
Table 1: Investigated Biological Targets for 1-Phenyl-2-piperazin-1-ylethanone Derivatives
| Biological Target | Therapeutic Area | Derivative Example | Key Findings |
|---|---|---|---|
| Sigma-1 Receptor | Cancer Imaging & Therapy | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | High affinity and specificity for sigma-1 receptors overexpressed in tumors. nih.govrsc.orgnih.govrsc.org |
| Monoacylglycerol Lipase (MAGL) | Neurodegenerative Diseases, Cancer, Pain, Inflammation | Phenyl(piperazin-1-yl)methanone derivative | Reversible MAGL inhibition (IC50 = 6.1 µM) and antiproliferative activity. nih.govresearchgate.net |
| Dopamine D2 & Serotonin Receptors | Antipsychotics | 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones | Significant anti-dopaminergic and anti-serotonergic activity in behavioral models. nih.gov |
| Topoisomerase IIα | Anticancer | Phenylpiperazine derivatives of 1,2-benzothiazine | Cytotoxic activity against breast adenocarcinoma cell lines and ability to bind to topoisomerase IIα. nih.gov |
Advanced Molecular Hybridization Strategies Incorporating the 1-Phenyl-2-piperazin-1-ylethanone Motif
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with improved affinity, selectivity, and/or a better side-effect profile. mdpi.com The 1-phenyl-2-piperazin-1-ylethanone motif is an ideal candidate for this approach due to its synthetic accessibility and versatile biological activity.
Future research will focus on the rational design of hybrid molecules that target multiple aspects of a disease. For example, in the context of cancer, the piperazin-1-ylethanone core could be hybridized with a moiety known to inhibit a specific kinase involved in tumor progression. This could lead to dual-action anticancer agents with enhanced efficacy.
Another strategy involves hybridizing the piperazine (B1678402) scaffold with natural products. A study on 1,5-Diphenyl-2-penten-1-one analogues, derived from a natural product, incorporated a piperazine moiety, resulting in compounds with moderate to good insecticidal and antifungal activities. researchgate.netnih.gov This approach highlights the potential of combining the structural features of natural products with the favorable pharmacokinetic properties of the piperazine ring.
Application of Artificial Intelligence and Machine Learning in Optimizing Derivative Design
Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, can be employed to build predictive models that correlate the structural features of the derivatives with their biological activity. nih.gov Such models can guide the design of new compounds with improved potency and selectivity. For instance, a QSAR study on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives supported the experimental findings of their antipsychotic activity. nih.gov
Molecular docking simulations can predict the binding mode and affinity of the derivatives to their biological targets. nih.govresearchgate.netnih.govrsc.orgrsc.org This information is crucial for understanding the molecular basis of their activity and for designing new compounds with enhanced interactions with the target protein. Docking studies have been successfully used to identify potential sigma-1 receptor ligands and MAGL inhibitors based on the piperazine scaffold. nih.govresearchgate.netrsc.orgrsc.org
Generative AI models can be used to design novel molecules with desired properties from scratch. By training these models on large datasets of known active compounds, it is possible to generate new piperazin-1-ylethanone derivatives with a high probability of being active against a specific target.
Table 2: Computational Approaches in the Design of 1-Phenyl-2-piperazin-1-ylethanone Derivatives
| Computational Method | Application | Example |
|---|---|---|
| QSAR | Predicting biological activity based on chemical structure. | Supported the antipsychotic profile of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. nih.gov |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a potential sigma-1 receptor ligand. nih.govrsc.orgnih.gov |
| Virtual Screening | Identifying potential inhibitors from large compound libraries. | A phenyl(piperazin-1-yl)methanone inhibitor of MAGL was identified through a virtual screening protocol. nih.govresearchgate.net |
Development of Prodrug Strategies and Targeted Delivery Systems
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. mdpi.comresearchgate.netnih.govdongguk.edu This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. The 1-phenyl-2-piperazin-1-ylethanone scaffold can be modified to create prodrugs with enhanced oral bioavailability or targeted delivery to specific tissues.
For example, a lipophilic ester group could be attached to a hydroxyl-containing derivative to increase its membrane permeability. Once inside the cell, the ester would be cleaved by cellular esterases to release the active drug. Aripiprazole Lauroxil is an example of a long-acting injectable prodrug of a piperazine-containing antipsychotic. nih.gov
Targeted delivery systems aim to deliver a drug specifically to its site of action, thereby increasing its efficacy and reducing its side effects. The piperazine moiety can be conjugated to a targeting ligand, such as an antibody or a peptide, that recognizes a specific receptor on the surface of target cells. This approach is particularly promising for the development of targeted cancer therapies.
Interdisciplinary Approaches for Comprehensive Biological Profiling and Efficacy Validation
The comprehensive evaluation of new drug candidates requires an interdisciplinary approach that combines expertise from various fields, including medicinal chemistry, pharmacology, molecular biology, and computational sciences. The future development of 1-phenyl-2-piperazin-1-ylethanone derivatives will rely on such collaborative efforts.
The synthesis of novel derivatives will be guided by computational predictions and structure-activity relationship studies. nih.govneuroquantology.comresearchgate.netunina.it These compounds will then undergo extensive in vitro and in vivo biological profiling to assess their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This includes a range of assays to determine their mechanism of action and to identify any potential off-target effects.
For example, the anxiolytic effects of piperazinediones were assessed using a battery of behavioral tests in animal models, and the underlying mechanism was investigated by measuring neurotransmitter levels and using receptor antagonists. nih.gov This comprehensive approach provides a thorough understanding of the compound's pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1-chloro-2-piperazin-1-ylethanone and phenylmagnesium bromide, followed by dihydrochloride salt formation using HCl. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Structural confirmation requires single-crystal X-ray diffraction (R factor <0.05) and elemental analysis (C, H, N ±0.3% theoretical) . For related piperazine derivatives, reaction optimization under inert atmospheres (N₂) at 60–80°C for 6–8 hours improves yield .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and confirms stereochemistry .
- HPLC : Quantifies purity (>98%) using a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (70:30) at 254 nm .
- ¹H/¹³C NMR : Key signals include piperazine protons (δ 3.2–3.8 ppm) and phenyl aromatic protons (δ 7.2–7.6 ppm) .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictory solubility data for this compound across solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method:
- Solvent selection : Test polar (water, DMSO), semi-polar (ethanol), and non-polar (dichloromethane) solvents.
- Temperature control : Compare solubility at 25°C vs. 37°C to assess thermodynamic parameters (ΔH, ΔS).
- Analytical validation : Quantify dissolved compound via UV-Vis spectroscopy (λ_max ~275 nm) with calibration curves (R² >0.99) .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to pH 1–13 buffers (HCl/NaOH) at 40°C/75% relative humidity for 28 days.
- Degradation monitoring : Use LC-MS to identify hydrolysis products (e.g., phenyl ketone cleavage) and quantify degradation kinetics (t₁/₂ calculations) .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C) under nitrogen atmospheres .
Q. What advanced spectroscopic techniques elucidate tautomeric or conformational dynamics in solution?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect proton exchange between piperazine conformers (ΔG‡ calculation via Eyring equation).
- 2D NOESY : Identifies spatial proximity between phenyl and piperazine protons, confirming preferred conformers .
Data Contradiction & Experimental Design
Q. When computational predictions conflict with experimental binding affinities for biological targets, what validation approaches are recommended?
- Methodological Answer :
- Protonation state adjustment : Recalculate docking scores (AutoDock Vina) considering the dihydrochloride form at physiological pH (7.4).
- Experimental cross-validation : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with surface plasmon resonance (SPR) data .
Q. How can researchers mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodological Answer :
- Standardized synthesis protocols : Enforce strict reaction times (±5 minutes) and reagent stoichiometry (1:1.05 molar ratio).
- Quality control : Implement LC-MS for each batch to ensure consistent impurity profiles (<2% total impurities) .
Safety & Handling
Q. What are the critical safety considerations for kinetic studies requiring elevated temperatures?
- Methodological Answer :
- Ventilation : Use fume hoods with airflow >0.5 m/s to prevent inhalation of potential degradation vapors.
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
- Emergency protocols : Immediate skin decontamination with 10% polyethylene glycol solution (per Section 4 of SDS) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
